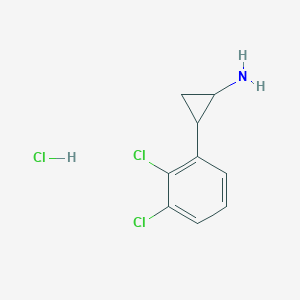

2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 175168-78-2 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 . This code provides a specific description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Research has extensively evaluated the environmental consequences of chlorophenols, which are structurally related to "2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride." Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, in particular, may be significant upon long-term exposure. These compounds' persistence in the environment varies, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. The organoleptic effects of these chlorophenols are notable, emphasizing the need for understanding their environmental fate and potential for bioaccumulation, which is expected to be low (Krijgsheld & Gen, 1986).

Cyclopropane-containing Compounds in Synthetic Chemistry

The exploration of cyclopropane derivatives in drug development has highlighted the significance of the three-membered ring structure for synthesizing various biologically active compounds. Oxidation of the methylene group adjacent to cyclopropane is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This review of available data on the oxidation of cyclopropane-containing hydrocarbons underscores the diverse structural parameters influencing the oxidation product distribution, including the presence of competing C-H bonds, structure flexibility, and electron and sterical substituent effects. Various oxidants, such as ozone, dioxiranes, and CrO3, have been employed, with selective and soft oxidants like RuO4 being highlighted for their utility in cyclopropane derivative oxidation. This demonstrates the cyclopropane structure's versatility in synthetic organic chemistry and its potential application in developing new synthetic methodologies (Sedenkova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXBYZZPOUHKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)